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Compound of Interest

Compound Name:
ethyl 1-ethyl-3-methyl-1H-

pyrazole-5-carboxylate

CAS No.: 5775-89-3

Cat. No.: B1351110

Get Quote

Abstract
Pyrazole carboxylate derivatives constitute a significant class of heterocyclic compounds that

have garnered substantial interest in medicinal chemistry due to their diverse and potent

biological activities. This technical guide provides a comprehensive overview of the anticancer,

antimicrobial, and anti-inflammatory properties of these derivatives. It is designed to be a

resource for researchers, scientists, and professionals in drug development, offering a

consolidated source of quantitative data, detailed experimental methodologies for key assays,

and visual representations of the primary signaling pathways involved. The information

presented herein aims to facilitate a deeper understanding of the therapeutic potential of

pyrazole carboxylate derivatives and to support ongoing and future research in this field.

Anticancer Activity
Pyrazole carboxylate derivatives have demonstrated significant cytotoxic effects against a

variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving
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the inhibition of crucial enzymes and modulation of signaling pathways that are essential for the

growth and survival of cancer cells.

Data Presentation: Anticancer Efficacy
The anticancer activity of pyrazole carboxylate derivatives is typically quantified by their half-

maximal inhibitory concentration (IC50), which is the concentration of the compound required to

inhibit 50% of cancer cell growth. A summary of reported IC50 values for various derivatives is

presented below.
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Compound/Derivati
ve Class

Cancer Cell Line(s) IC50 (µM) Reference(s)

5-amino-1H-pyrazole-

4-carboxamide (cpd

10h)

NCI-H520 (Lung),

SNU-16, KATO III

(Gastric)

0.019, 0.059, 0.073 [1]

Pyrazole

benzothiazole hybrids

(cpd 25)

HT29 (Colon), PC3

(Prostate), A549

(Lung), U87MG

(Glioblastoma)

3.17 - 6.77 [2]

Indole-linked

pyrazoles (cpds 33,

34)

HCT116 (Colon),

MCF7 (Breast),

HepG2 (Liver), A549

(Lung)

< 23.7 [2]

5-alkylated selanyl-

1H-pyrazole (cpds 53,

54)

HepG2 (Liver) 15.98, 13.85 [2]

3-(3,4-

dimethylphenyl)-5-(4-

methoxyphenyl)-4,5-

dihydro-1H-pyrazole-

1-carbothioamide (C5)

MCF-7 (Breast) 0.08 [3]

5-(5-Bromo-1-methyl-

1H-indol-3-yl)-1-(4-

cyano-phenyl)-3-

methylsulfanyl-1H-

pyrazole-4-carbonitrile

MCF-7 (Breast) 15.6 [4]

1-benzyl-5(3)-p-tolyl-

1H-pyrazole-3(5)-

carboxylic acid

derivatives

HL-60 (Leukemia),

HeLa (Cervical), Raji

(Lymphoma), MCF7,

MDA-MB-231 (Breast)

Promising Activity [5]

Pyrazole-5-

carboxamide

derivatives

Various Promising Cytotoxicity [2][6]
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Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method to assess the viability of cells and the cytotoxic potential of chemical

compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt

MTT to purple formazan crystals. The concentration of the formazan, which is solubilized for

measurement, is directly proportional to the number of living cells.

Methodology:

Cell Culture: Adherent cancer cells are seeded into 96-well plates at a density of 1 x 10⁴

cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for attachment.

Compound Treatment: The test compounds (pyrazole carboxylate derivatives) are

dissolved in DMSO and then serially diluted in the culture medium to the desired

concentrations. The medium in the wells is replaced with the medium containing the test

compounds, and the plates are incubated for 48-72 hours.

MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150

µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then

agitated on an orbital shaker for 10-15 minutes.

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm

using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated

control cells. The IC50 value is determined from the dose-response curve.

Visualization: EGFR Signaling Pathway Inhibition
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Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases. A

notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose

signaling pathway is often hyperactivated in various cancers, leading to uncontrolled cell

proliferation and survival.
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Caption: Inhibition of the EGFR signaling cascade by pyrazole carboxylate derivatives.
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Antimicrobial Activity
Pyrazole carboxylate derivatives have shown a broad spectrum of antimicrobial activity against

both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Antimicrobial Potency
The antimicrobial activity is primarily evaluated by the Minimum Inhibitory Concentration (MIC),

which is the lowest concentration of a compound that prevents the visible growth of a

microorganism.

Compound/Derivati
ve Class

Microorganism(s) MIC (µg/mL) Reference(s)

Pyrazole derivative

(cpd 3)
Escherichia coli 0.25 [7]

Pyrazole derivative

(cpd 4)

Streptococcus

epidermidis
0.25 [7]

Pyrazole derivative

(cpd 2)
Aspergillus niger 1 [7]

4-benzoyl-1,5-

diphenyl-1H-pyrazole-

3-carboxylic acid

derivatives

S. aureus, B. subtilis,

E. coli, P. aeruginosa
High Activity [8]

Pyrazolylthiazole

carboxylic acid (cpd

2h)

Gram-positive

bacteria
6.25 [9]

4-acyl-pyrazole-3-

carboxylic acids (cpds

24, 25)

Staphylococcus

aureus
16 (µg/L) [10]

Experimental Protocol: Broth Microdilution for MIC
Determination
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The broth microdilution method is a standardized and widely accepted technique for

determining the MIC of antimicrobial agents.

Principle: A standardized suspension of the target microorganism is challenged with serial

dilutions of the test compound in a liquid growth medium. The MIC is the lowest

concentration that inhibits visible growth.

Methodology:

Plate Preparation: In a 96-well microtiter plate, two-fold serial dilutions of the pyrazole

carboxylate derivative are prepared in a suitable broth (e.g., Mueller-Hinton Broth for

bacteria, RPMI-1640 for fungi).

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to

a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL

for bacteria. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵

CFU/mL in the wells.

Inoculation: Each well containing the diluted compound is inoculated with the standardized

microbial suspension. A positive control (inoculum without compound) and a negative

control (broth only) are included.

Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria, or at a

suitable temperature for 24-48 hours for fungi.

Result Interpretation: The MIC is determined as the lowest concentration of the compound

at which no visible turbidity or pellet formation is observed.

Visualization: Antimicrobial Susceptibility Testing
Workflow
The following diagram outlines the standard workflow for determining the Minimum Inhibitory

Concentration (MIC) of a test compound.
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Caption: Standard experimental workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity
A significant number of pyrazole carboxylate derivatives have been identified as potent anti-

inflammatory agents. Their primary mechanism of action often involves the selective inhibition
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of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is a

desirable trait, as it may lead to a reduction in the gastrointestinal side effects associated with

non-selective NSAIDs.

Data Presentation: Anti-inflammatory Effects
Anti-inflammatory activity is assessed through both in vivo models, such as the carrageenan-

induced paw edema assay, and in vitro enzyme inhibition assays.

Compound/Derivati
ve Class

Assay Model Result Reference(s)

Pyrazolylthiazole

carboxylates (1p, 2c,

2n)

Carrageenan-induced

paw edema
89.6 - 93.1% inhibition [9]

1,3,4,5-

tetrasubstituted

pyrazole (117a)

In vitro assay 93.8% inhibition [4]

3,5-diarylpyrazoles COX-2 Inhibition IC50 = 0.01 µM [11]

3-(trifluoromethyl)-5-

arylpyrazole
COX-2 Inhibition IC50 = 0.02 µM [8]

Pyrazole-thiazole

hybrid

COX-2 / 5-LOX

Inhibition

IC50 = 0.03 µM / 0.12

µM
[11]

1-benzyl-5(3)-p-tolyl-

1H-pyrazole-3(5)-

carboxylic acid

derivatives

Carrageenan-induced

paw edema
Potent Activity [5]

Experimental Protocol: Carrageenan-Induced Paw
Edema
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
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Principle: The injection of carrageenan into the paw of a rodent induces a localized

inflammatory response, resulting in edema. The reduction in paw swelling by a test

compound is indicative of its anti-inflammatory properties.

Methodology:

Animal Acclimatization and Grouping: Wistar or Sprague-Dawley rats are acclimatized and

divided into several groups: a negative control (vehicle), a positive control (a standard

NSAID like indomethacin), and treatment groups receiving different doses of the pyrazole

carboxylate derivative.

Compound Administration: The test compounds and controls are administered, typically

via oral gavage or intraperitoneal injection, 30 to 60 minutes prior to the carrageenan

injection.

Edema Induction: A 1% (w/v) suspension of carrageenan in saline (100 µL) is injected into

the subplantar region of the right hind paw of each rat.

Paw Volume Measurement: The volume of the injected paw is measured using a

plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1,

2, 3, 4, and 5 hours) post-injection.

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group

at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the

average increase in paw volume in the control group and Vt is the average increase in

paw volume in the treated group.

Visualization: COX-2 Signaling Pathway in Inflammation
The anti-inflammatory action of many pyrazole derivatives is mediated by the inhibition of the

COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.
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Caption: The role of COX-2 in the inflammatory cascade and its inhibition by pyrazole

derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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